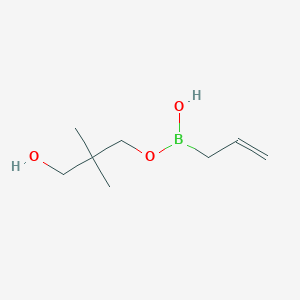
Allylboronicacidneopentylglycolester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylboronic acid neopentyl glycol ester: is a versatile organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylboronic acid neopentyl glycol ester can be synthesized by reacting allylboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate ester formation. The process can be summarized as follows:
Reactants: Allylboronic acid and neopentyl glycol.
Dehydrating Agent: Commonly used agents include molecular sieves or anhydrous conditions.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial production of allylboronic acid neopentyl glycol ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of allylboronic acid and neopentyl glycol.
Continuous Flow Reactors: These reactors allow for efficient mixing and reaction control, leading to higher yields and purity.
Purification: The final product is purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Allylboronic acid neopentyl glycol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted boronic esters.
Scientific Research Applications
Chemistry: Allylboronic acid neopentyl glycol ester is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to synthesize boron-containing molecules that can act as enzyme inhibitors or molecular probes. Its stability and reactivity make it suitable for developing new pharmaceuticals .
Industry: In the industrial sector, allylboronic acid neopentyl glycol ester is used in the production of polymers and advanced materials. Its ability to form stable boron-carbon bonds makes it valuable in creating materials with unique properties .
Mechanism of Action
The mechanism of action of allylboronic acid neopentyl glycol ester involves its ability to form stable boron-carbon bonds. This compound can react with electrophilic functional groups, such as carbonyl compounds, through nucleophilic addition. The boron atom in the ester acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds .
Molecular Targets and Pathways:
Carbonyl Compounds: The ester reacts with carbonyl compounds (e.g., aldehydes and ketones) to form boronate esters.
Cross-Coupling Reactions: In Suzuki-Miyaura cross-coupling, the ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Comparison with Similar Compounds
Pinacolborane: Another boronic ester used in organic synthesis, known for its stability and reactivity.
Catecholborane: A boronic ester with similar applications but different reactivity and stability profiles.
Allylboronic acid pinacol ester: Similar to allylboronic acid neopentyl glycol ester but with pinacol as the diol component.
Uniqueness: Allylboronic acid neopentyl glycol ester stands out due to its unique combination of stability and reactivity. Its neopentyl glycol ester moiety provides enhanced stability compared to other boronic esters, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C8H17BO3 |
|---|---|
Molecular Weight |
172.03 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylpropoxy)-prop-2-enylborinic acid |
InChI |
InChI=1S/C8H17BO3/c1-4-5-9(11)12-7-8(2,3)6-10/h4,10-11H,1,5-7H2,2-3H3 |
InChI Key |
KLMHTXFBDVMQHE-UHFFFAOYSA-N |
Canonical SMILES |
B(CC=C)(O)OCC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















